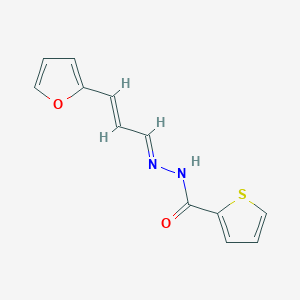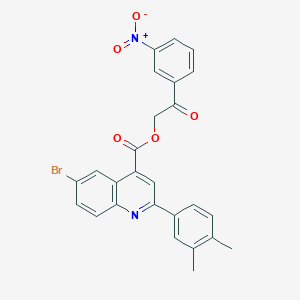
1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-ol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a bromophenyl group at position 1 and a methoxyphenyl group at position 3, with a hydroxyl group at position 4 of the pyrazole ring
Preparation Methods
The synthesis of 1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-bromoacetophenone with 4-methoxybenzaldehyde in the presence of hydrazine hydrate. The reaction typically proceeds under reflux conditions in ethanol, leading to the formation of the desired pyrazole compound. The reaction can be summarized as follows:
Starting Materials: 4-bromoacetophenone, 4-methoxybenzaldehyde, hydrazine hydrate.
Reaction Conditions: Reflux in ethanol.
Product: this compound.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 4 can be oxidized to form a ketone, resulting in the formation of 1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-one.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form corresponding substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like Pd/C and hydrogen gas, and nucleophiles like amines and thiols. Major products formed from these reactions include ketones, reduced phenyl derivatives, and substituted pyrazole derivatives.
Scientific Research Applications
1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of anti-inflammatory and anticancer agents.
Material Science: It is explored for its use in the synthesis of organic semiconductors and light-emitting materials.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydroxyl group can form hydrogen bonds with active site residues of enzymes, while the bromophenyl and methoxyphenyl groups can engage in hydrophobic interactions with receptor binding sites. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-ol can be compared with similar compounds, such as:
1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-one: This compound differs by having a ketone group at position 4 instead of a hydroxyl group.
1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-thiol: This compound has a thiol group at position 4 instead of a hydroxyl group.
1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-amine: This compound has an amine group at position 4 instead of a hydroxyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C16H13BrN2O2 |
|---|---|
Molecular Weight |
345.19 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-(4-methoxyphenyl)pyrazol-4-ol |
InChI |
InChI=1S/C16H13BrN2O2/c1-21-14-8-2-11(3-9-14)16-15(20)10-19(18-16)13-6-4-12(17)5-7-13/h2-10,20H,1H3 |
InChI Key |
HSWFBPLEAQDMQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,4R,5R,6S,8R,13S,16S,18R)-11-ethyl-5-hydroxy-6,13,16,18-tetramethoxy-4-(4-methoxybenzoyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] acetate](/img/structure/B12045583.png)


![Diethyl 7-(4-chlorobenzoyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate](/img/structure/B12045599.png)

![ethyl 6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B12045601.png)
![7-cyclopentyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B12045602.png)
![1-heptyl-2-hydroxy-4-oxo-N'-[(E)-pyridin-4-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12045609.png)

![4-{(5Z)-5-[(3-{4-[(4-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-YL}butanoic acid](/img/structure/B12045633.png)
![sodium;(5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrate](/img/structure/B12045642.png)
![N-(2-chloro-4,6-dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12045645.png)
![2-{(2E)-2-[2-(difluoromethoxy)benzylidene]hydrazinyl}-1,3-thiazol-4(5H)-one](/img/structure/B12045657.png)

